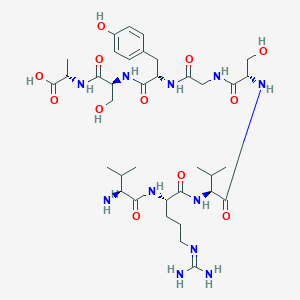![molecular formula C20H20N2S2 B14238628 2,2'-[1,4-Phenylenebis(methylenesulfanediylmethylene)]dipyridine CAS No. 273923-10-7](/img/structure/B14238628.png)
2,2'-[1,4-Phenylenebis(methylenesulfanediylmethylene)]dipyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis(2-pyridylmethylthiomethyl)benzene is an organic compound that features a benzene ring substituted with two pyridylmethylthiomethyl groups at the 1 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(2-pyridylmethylthiomethyl)benzene typically involves the reaction of 1,4-bis(chloromethyl)benzene with 2-pyridylmethylthiol in the presence of a base. The reaction is carried out under reflux conditions in an appropriate solvent such as toluene or dichloromethane. The base, often sodium hydroxide or potassium carbonate, facilitates the nucleophilic substitution reaction, leading to the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for 1,4-Bis(2-pyridylmethylthiomethyl)benzene are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(2-pyridylmethylthiomethyl)benzene can undergo various chemical reactions, including:
Oxidation: The thiomethyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyridyl groups can be reduced under specific conditions, although this is less common.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation), halogens (for halogenation).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced pyridyl derivatives.
Substitution: Nitro, sulfonyl, or halogenated derivatives of the benzene ring.
Scientific Research Applications
1,4-Bis(2-pyridylmethylthiomethyl)benzene has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1,4-Bis(2-pyridylmethylthiomethyl)benzene involves its ability to coordinate with metal ions through the pyridyl and thiomethyl groups. This coordination can influence various biochemical pathways and molecular targets, leading to its observed biological effects. The exact pathways and targets depend on the specific application and the metal ions involved.
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(methylthio)benzene: Lacks the pyridyl groups, making it less versatile in coordination chemistry.
1,4-Bis(2-pyridyl)benzene: Lacks the thiomethyl groups, affecting its reactivity and coordination properties.
Uniqueness
1,4-Bis(2-pyridylmethylthiomethyl)benzene is unique due to the presence of both pyridyl and thiomethyl groups, which enhance its ability to form stable complexes with a variety of metal ions. This dual functionality makes it a valuable compound in both coordination chemistry and material science.
Properties
CAS No. |
273923-10-7 |
|---|---|
Molecular Formula |
C20H20N2S2 |
Molecular Weight |
352.5 g/mol |
IUPAC Name |
2-[[4-(pyridin-2-ylmethylsulfanylmethyl)phenyl]methylsulfanylmethyl]pyridine |
InChI |
InChI=1S/C20H20N2S2/c1-3-11-21-19(5-1)15-23-13-17-7-9-18(10-8-17)14-24-16-20-6-2-4-12-22-20/h1-12H,13-16H2 |
InChI Key |
YZAXSXLNNMCLLU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CSCC2=CC=C(C=C2)CSCC3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Cyclopenten-1-ol, 4-[(4-methoxyphenoxy)methyl]-, (1S,4S)-](/img/structure/B14238546.png)
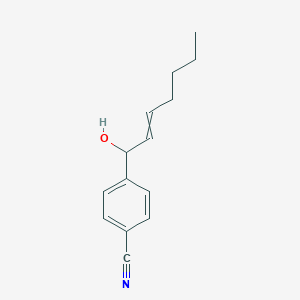
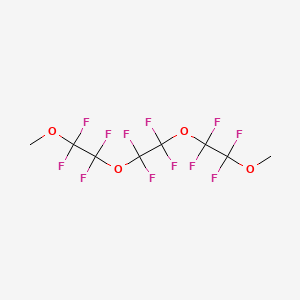
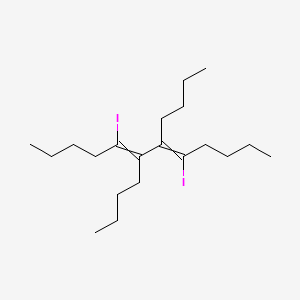
![2-(2,4-dimethylphenyl)-1H-benzo[g]indole-3-carbaldehyde](/img/structure/B14238560.png)


![Pentanal, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methylene-](/img/structure/B14238580.png)
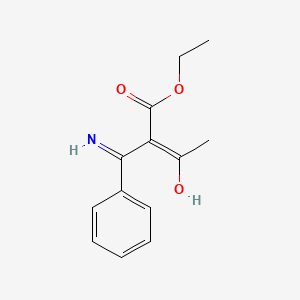
![2-[1-(Methoxymethoxy)ethyl]-1-benzothiophene](/img/structure/B14238596.png)

![2'-Deoxy-5-[(4-methylphenyl)ethynyl]uridine](/img/structure/B14238613.png)
methanone](/img/structure/B14238617.png)
